molecular formula C20H20N6O4 B2863059 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 929837-12-7

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2863059
CAS No.: 929837-12-7
M. Wt: 408.418
InChI Key: JRHYJNQLLFFAER-RMKNXTFCSA-N
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Description

2-(7-Cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a triazino-purine derivative characterized by a fused bicyclic core structure with a cinnamyl substituent at position 7, methyl groups at positions 3 and 9, and an acetic acid moiety at position 1. The cinnamyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability and target binding compared to aliphatic analogs .

Properties

IUPAC Name

2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c1-13-11-25-16-17(21-19(25)26(22-13)12-15(27)28)23(2)20(30)24(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H,27,28)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYJNQLLFFAER-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the cinnamyl group and the acetic acid moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazino ring through cyclization of appropriate precursors.

    Alkylation: Introduction of the cinnamyl group via alkylation reactions.

    Acylation: Attachment of the acetic acid moiety through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazino-purine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison of Triazino-Purine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight ChemSpider ID Key Features
2-(7-Cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid 7-Cinnamyl, 3/9-Me, 1-Acetic acid C₂₁H₂₂N₆O₄* 422.44 N/A† Aromatic cinnamyl enhances lipophilicity; acetic acid improves solubility.
[3,9-Dimethyl-7-(3-methylbutyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetic acid 7-Isopentyl, 3/9-Me, 1-Acetic acid C₁₆H₂₂N₆O₄ 362.39 11103463 Aliphatic isopentyl reduces steric hindrance; lower molecular weight.
Ethyl [3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetate 7-2-Methylallyl, 1-Ethyl ester C₁₇H₂₂N₆O₄ 374.40 11162543 Ethyl ester prodrug form; allyl group may confer metabolic instability.
1,3,4,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 1/3/4/9-Me, no acetic acid sidechain C₁₁H₁₄N₆O₂ 262.27 3064956 Compact structure; methyl dominance increases hydrophobicity.
2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid Imidazo-purine core, 1/3/7-Me C₁₃H₁₄N₆O₄ 318.29 878421-36-4 Imidazole fusion alters electron density; reduced heteroatom count.

*Calculated based on cinnamyl (C₉H₇) substitution.

Key Differences and Implications

Isopentyl (): Aliphatic chain reduces steric bulk but may decrease target specificity due to weaker hydrophobic interactions. 2-Methylallyl (): Allyl group introduces unsaturation, which could increase reactivity or metabolic oxidation.

Functional Group at Position 1 :

  • The acetic acid moiety in the target compound and derivatives improves aqueous solubility, favoring pharmacokinetics. In contrast, the ethyl ester in acts as a prodrug, requiring hydrolysis for activation .

Core Modifications: The imidazo-purine core in replaces the triazino ring, altering electron distribution and hydrogen-bonding capacity. This may reduce affinity for PDEs but enhance selectivity for kinases .

Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (422.44 vs.

Research Findings and Bioactivity Trends

  • and Derivatives : Demonstrated moderate PDE4 inhibition (IC₅₀ ~10–50 µM) in preliminary assays, with solubility-driven efficacy differences .
  • Compound: Showed negligible PDE inhibition but marked activity in adenosine receptor binding assays, likely due to structural mimicry of adenine .
  • Target Compound : Computational docking studies predict strong interactions with PDE5’s catalytic domain (ΔG = -9.8 kcal/mol), surpassing ’s isopentyl analog (ΔG = -7.2 kcal/mol) .

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